molecular formula C10H14BrNO3S B2550291 4-bromo-3-ethoxy-N,N-dimethylbenzenesulfonamide CAS No. 886121-11-5

4-bromo-3-ethoxy-N,N-dimethylbenzenesulfonamide

Cat. No.: B2550291
CAS No.: 886121-11-5
M. Wt: 308.19
InChI Key: SFMQORNEHVQUQI-UHFFFAOYSA-N
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Description

4-bromo-3-ethoxy-N,N-dimethylbenzenesulfonamide is an organic compound with the molecular formula C10H14BrNO3S It is a derivative of benzenesulfonamide, featuring a bromine atom at the 4-position, an ethoxy group at the 3-position, and two N,N-dimethyl groups attached to the sulfonamide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-ethoxy-N,N-dimethylbenzenesulfonamide typically involves the following steps:

    Ethoxylation: The ethoxy group can be introduced at the 3-position through a nucleophilic substitution reaction using an ethoxide ion (EtO-) as the nucleophile.

    Sulfonamidation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the intermediate compound with N,N-dimethylamine and a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-ethoxy-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH), sodium ethoxide (NaOEt), and various amines. Reactions are typically carried out in polar solvents such as ethanol or water.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield hydroxylated, alkoxylated, or aminated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-bromo-3-ethoxy-N,N-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-3-ethoxy-N,N-dimethylbenzenesulfonamide depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary depending on the specific enzyme or protein being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-3-methoxy-N,N-dimethylbenzenesulfonamide
  • 4-bromo-3-ethoxy-N,N-diethylbenzenesulfonamide
  • 3-bromo-N,N-dimethylbenzenesulfonamide

Uniqueness

4-bromo-3-ethoxy-N,N-dimethylbenzenesulfonamide is unique due to the presence of both the ethoxy group and the N,N-dimethyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can provide distinct properties compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-bromo-3-ethoxy-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO3S/c1-4-15-10-7-8(5-6-9(10)11)16(13,14)12(2)3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMQORNEHVQUQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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